![molecular formula C21H19N3O2S B2829960 3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-13-0](/img/no-structure.png)

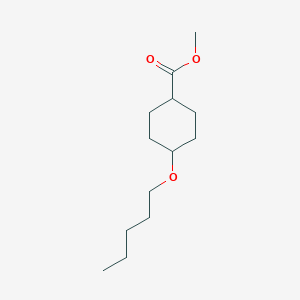

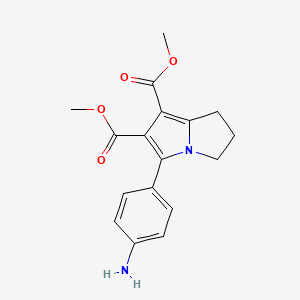

3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a quinazolinone derivative. Quinazolinones and their derivatives are a significant class of organic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Molecular Structure Analysis

The compound contains a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a 2-oxo-1,3-diazine. It also has a phenyl ring and a dihydropyridinyl group attached to it. The exact 3D structure and conformation would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions, depending on the specific substituents and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Properties such as solubility, melting point, and stability can be influenced by factors like the presence of polar groups, aromatic systems, and steric effects .Scientific Research Applications

Synthesis and Characterization

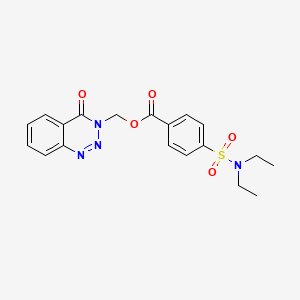

3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is involved in the synthesis of various quinazoline derivatives, which are explored for their diverse biological activities. For instance, the synthesis and characterization of 2,3-disubstituted quinazolones have been reported, showcasing a method for producing compounds with potential antiviral activity against Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-1) (Pandey et al., 2008).

Antimicrobial Activity

Quinazoline derivatives, including those synthesized from this compound, have been evaluated for antimicrobial properties. A study by Azza M. El‐Kazak and M. Ibrahim (2013) investigated novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines for their antimicrobial activity, indicating the potential of quinazoline derivatives in combating microbial infections (El‐Kazak & Ibrahim, 2013).

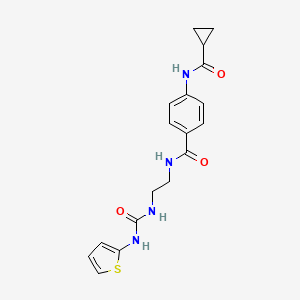

Antitumor and Antibacterial Agents

Quinazoline derivatives have also been explored as antitumor and antibacterial agents. A study by A. Gangjee et al. (1996) synthesized 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase, demonstrating potential applications in cancer therapy and bacterial infection control (Gangjee et al., 1996).

Anti-Inflammatory Activity

The anti-inflammatory potential of quinazolin-4-one derivatives has been studied, indicating their use in developing anti-inflammatory drugs. A study by Ashok Kumar and C. S. Rajput (2009) synthesized newer quinazolin-4-one derivatives and evaluated their anti-inflammatory activity, showing significant inhibition of oedema in experimental models (Kumar & Rajput, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

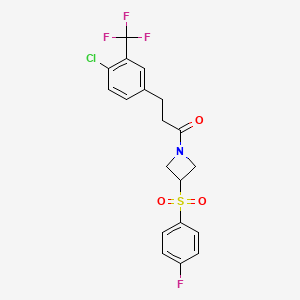

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 2-amino-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanoic acid with 2-chloro-3-formylquinazolin-4(3H)-one, followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "2-amino-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanoic acid", "2-chloro-3-formylquinazolin-4(3H)-one" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanoic acid with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a base such as triethylamine or sodium hydride to yield the corresponding imine intermediate.", "Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, 3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS RN |

422528-13-0 |

Molecular Formula |

C21H19N3O2S |

Molecular Weight |

377.46 |

IUPAC Name |

3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C21H19N3O2S/c25-19(23-12-10-16(11-13-23)15-6-2-1-3-7-15)14-24-20(26)17-8-4-5-9-18(17)22-21(24)27/h1-10H,11-14H2,(H,22,27) |

InChI Key |

QAKUVVFMPQOWLL-UHFFFAOYSA-N |

SMILES |

C1CN(CC=C1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-N-(3-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2829878.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2829880.png)

![5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B2829884.png)

![ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2829890.png)

![{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate](/img/structure/B2829891.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2829893.png)

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2829898.png)